N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide

HDAC6 inhibition Epigenetics Tetrahydroquinoline SAR

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide (CAS 941870-86-6; molecular formula C₁₈H₁₇N₃O₄; MW 339.35) is a synthetic small-molecule histone deacetylase (HDAC) inhibitor identified as Compound 18 in patent US9249087. The compound features a 1-acetyl-1,2,3,4-tetrahydroquinoline core linked via a 6-amino position to a 4-nitrobenzamide moiety, and is commercially available at ≥95% purity for research use.

Molecular Formula C18H17N3O4
Molecular Weight 339.351
CAS No. 941870-86-6
Cat. No. B2826432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide
CAS941870-86-6
Molecular FormulaC18H17N3O4
Molecular Weight339.351
Structural Identifiers
SMILESCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C18H17N3O4/c1-12(22)20-10-2-3-14-11-15(6-9-17(14)20)19-18(23)13-4-7-16(8-5-13)21(24)25/h4-9,11H,2-3,10H2,1H3,(H,19,23)
InChIKeyVXKSSBWPHYERMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide (CAS 941870-86-6): A Structurally Defined Tetrahydroquinoline HDAC Probe


N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide (CAS 941870-86-6; molecular formula C₁₈H₁₇N₃O₄; MW 339.35) is a synthetic small-molecule histone deacetylase (HDAC) inhibitor identified as Compound 18 in patent US9249087 [1]. The compound features a 1-acetyl-1,2,3,4-tetrahydroquinoline core linked via a 6-amino position to a 4-nitrobenzamide moiety, and is commercially available at ≥95% purity for research use . Biochemical profiling data generated under the same assay platform as its structural analogs enable direct, quantitative comparison of its HDAC isozyme inhibition profile—a critical factor in selecting the appropriate tool compound for epigenetic target validation [1].

Why N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide Cannot Be Replaced by Other Tetrahydroquinoline HDAC Inhibitors


Tetrahydroquinoline-based HDAC inhibitors within the same patent series exhibit widely divergent isozyme selectivity and potency profiles that are exquisitely sensitive to substitution patterns [1]. The N1-acetyl group, the 6-yl benzamide linkage, and the 4-nitro substituent collectively dictate the compound's interaction with the HDAC enzyme binding pocket. Replacing this compound with a structurally similar analog—even one differing by a single functional group—can shift HDAC6 IC₅₀ values from low-nanomolar to micromolar ranges and invert HDAC1/HDAC6 selectivity ratios, invalidating target engagement studies and confounding biological interpretation [2].

Quantitative Differentiation of N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide from Closest Structural Analogs


HDAC6 Isozyme Inhibition: Moderate Potency vs. Ultra-Potent Compound 4 Informs Tool Compound Selection

In a standardized fluorescent HDAC assay at pH 8.0, N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide (Compound 18) inhibits HDAC6 with an IC₅₀ of 6,280 nM [1]. This represents markedly weaker potency compared to Compound 4 from the same patent (US9249087), which carries a different tetrahydroquinoline substitution pattern and achieves an HDAC6 IC₅₀ of 1.46 nM—a 4,300-fold greater inhibitory activity [2]. This quantitative gap means Compound 18 is unsuitable for applications requiring robust HDAC6 blockade, but its moderate potency makes it a valuable comparator for establishing SAR relationships and benchmarking assay sensitivity windows.

HDAC6 inhibition Epigenetics Tetrahydroquinoline SAR

HDAC8 Isozyme Inhibition: 22-Fold Weaker Than Compound 1 Defines an Alternative Selectivity Window

Against HDAC8, N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide yields an IC₅₀ of 9,430 nM, whereas the structurally distinct Compound 1 from US9249087 achieves an IC₅₀ of 417 nM—a 22.6-fold potency advantage for Compound 1 [1][2]. This differential is important because Compound 1 lacks the 4-nitrobenzamide group, indicating that the 4-nitro substitution moderately disfavors HDAC8 binding. For researchers seeking an HDAC8-selective chemical probe, Compound 1 is clearly preferred; Compound 18 instead provides a balanced, weak inhibitor profile across multiple class I and class IIb isozymes.

HDAC8 inhibition Isozyme selectivity HDAC inhibitor profiling

HDAC1 Isozyme Inhibition: Near-Inactive Profile Contrasts with Compound 4's Moderate Class I Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide displays an HDAC1 IC₅₀ greater than 30,000 nM, essentially classifying it as inactive against this class I nuclear isozyme [1]. In contrast, Compound 4 from the same patent series exhibits an HDAC1 IC₅₀ of 3,090 nM, confirming that substitution pattern changes can confer measurable class I activity [2]. This near-complete loss of HDAC1 engagement for Compound 18 is a defining selectivity feature: it favors class IIb (HDAC6) over class I (HDAC1) by at least ~4.8-fold, whereas Compound 4 achieves ~2,100-fold selectivity in the opposite direction (HDAC6 over HDAC1).

HDAC1 inhibition Class I HDAC Selectivity profiling

Intra-Compound Selectivity Signature: HDAC6 > HDAC8 ≫ HDAC1 Differentiation Guides Isozyme-Specific Study Design

Within the same compound, N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide exhibits a graded selectivity hierarchy: HDAC6 (IC₅₀ = 6,280 nM) > HDAC8 (IC₅₀ = 9,430 nM) ≫ HDAC1 (IC₅₀ > 30,000 nM) [1]. This yields an HDAC8/HDAC6 ratio of ~1.5 and an HDAC1/HDAC6 ratio of >4.8. By comparison, Compound 4 displays an inverted HDAC1/HDAC6 ratio of ~2,117 (HDAC1 IC₅₀ = 3,090 nM / HDAC6 IC₅₀ = 1.46 nM), meaning Compound 4 is far more HDAC6-selective relative to HDAC1 [2]. Compound 18's shallow intra-isozyme discrimination provides a distinct control profile: it can serve as a low-selectivity benchmark against which highly selective analogs are evaluated.

HDAC isozyme selectivity signature Epigenetic tool compound Class IIb bias

Defined Application Scenarios for N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide (941870-86-6) Based on Quantitative Differentiation Evidence


SAR Reference Standard for Tetrahydroquinoline HDAC Inhibitor Optimization Programs

In medicinal chemistry campaigns exploring the impact of the 4-nitrobenzamide moiety on HDAC isozyme selectivity, Compound 18 serves as a well-characterized reference point. Its HDAC6 IC₅₀ of 6,280 nM and HDAC1 IC₅₀ > 30,000 nM provide a baseline for quantifying potency shifts when the nitro group is reduced, replaced, or relocated [1]. Comparison against Compound 4 (HDAC6 IC₅₀ = 1.46 nM) allows teams to decouple the contributions of the tetrahydroquinoline core substitution from those of the benzamide terminus [2].

Multi-Isozyme Selectivity Profiling Panel Control

Compound 18's graded inhibition profile (HDAC6 > HDAC8 ≫ HDAC1) makes it a useful internal control for HDAC inhibitor screening panels. Its near-complete inactivity against HDAC1 (IC₅₀ > 30,000 nM) provides a built-in negative control for class I HDAC engagement, while its moderate HDAC6 and HDAC8 inhibition (6,280 and 9,430 nM, respectively) validates assay sensitivity for class IIb enzymes [1].

Epigenetic Tool Compound for HDAC6-Mediated Tubulin Acetylation Studies (Low-Potency Probe)

For researchers investigating the concentration-dependent effects of HDAC6 inhibition on α-tubulin acetylation, Compound 18's moderate potency (HDAC6 IC₅₀ = 6,280 nM) may be advantageous over ultra-potent analogs like Compound 4 (IC₅₀ = 1.46 nM) when dose-response granularity is needed [1][2]. Its micromolar-range activity avoids the complete HDAC6 saturation that sub-nanomolar inhibitors produce at standard testing concentrations, enabling finer titration of acetyl-tubulin accumulation.

Computational Docking and Molecular Dynamics Benchmarking

The availability of high-quality IC₅₀ values for HDAC1, HDAC6, and HDAC8—all generated under the same assay conditions—makes Compound 18 suitable for validating computational docking scores and molecular dynamics simulations [1]. The large potency gap between Compound 18 and Compound 4 (4,300-fold for HDAC6) provides a stringent test for in silico models aiming to predict the impact of tetrahydroquinoline N1-substitution on zinc-binding group orientation [2].

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